molecular formula C30H50O2 B1682811 Uvaol CAS No. 545-46-0

Uvaol

Cat. No. B1682811
CAS RN: 545-46-0
M. Wt: 442.7 g/mol
InChI Key: XUARCIYIVXVTAE-ZAPOICBTSA-N
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Description

Uvaol is a natural pentacyclic triterpene that is widely found in olives and virgin olive oil . It possesses anti-inflammatory properties and antioxidant effects . This compound attenuates pleuritis and eosinophilic inflammation in ovalbumin-induced allergy in mice .


Molecular Structure Analysis

This compound has a molecular weight of 442.72 and its molecular formula is C30H50O2 . The structure of this compound is classified under Terpenoids Triterpenes .

Scientific Research Applications

1. Wound Healing Properties

Uvaol, a pentacyclic triterpene found in olives and virgin olive oil, has shown promising results in the healing of cutaneous wounds. Research indicates that this compound improves the functioning of fibroblasts and endothelial cells, which are critical in wound healing processes. It enhances the migration of these cells and protein synthesis, leading to accelerated wound closure in mice models (Carmo et al., 2020).

2. Anti-Allergic Effects

Studies have demonstrated the anti-inflammatory effects of this compound in allergic reactions. In a mouse model of allergy, this compound significantly reduced eosinophilic inflammation and IL-5 concentrations. This suggests its potential as a therapeutic agent for allergic inflammation by inhibiting eosinophil influx and IL-5 production (Agra et al., 2016).

3. Formation of Nanostructures

This compound's self-assembly properties in various organic liquids have been explored for potential applications in nanotechnology. It forms nano- to micrometer-sized porous superstructures like garlands, flowers, and petals, which could be utilized in generating anticancer drug conjugates and removing carcinogenic chemicals (Ghorai & Bag, 2021).

4. Anticancer Properties

Research on this compound has revealed its significant anticancer potential. Studies on human breast cancer cells demonstrated that this compound induces apoptosis, cell cycle arrest, and reduces reactive oxygen species (ROS) levels, suggesting its capability as a natural defense against breast cancer (Allouche et al., 2011). Another study indicated its selective anticancer activity in hepatocarcinoma cells, affecting cell cycle arrest and apoptosis pathways (Bonel-Pérez et al., 2020).

5. Anti-Inflammatory Properties in Colitis

This compound has been identified to exhibit potent anti-inflammatory effects in colitis models. It effectively reduces pro-inflammatory cytokine levels and macrophage infiltration in colonic tissues, suggesting its therapeutic potential for colonic inflammation (Du et al., 2020).

6. Overall Pharmaceutical Properties

This compound has been recognized for its broad pharmaceutical properties, including antimicrobial, hepatoprotective, anti-tumor, cardiovascular effects, and more. This review outlines the diverse plant sources of this compound and its extensive pharmaceutical applications (Ghorai, 2020).

Mechanism of Action

Target of Action

Uvaol, a natural pentacyclic triterpene found in olives and virgin olive oil, primarily targets fibroblasts and endothelial cells . It has been shown to have a significant effect on these cells, enhancing their migration . In the context of cancer, this compound has demonstrated selective cytotoxic effects on HepG2 cells, a human hepatocarcinoma cell line .

Mode of Action

This compound interacts with its targets, fibroblasts and endothelial cells, by enhancing their migration . This interaction involves the PKA and p38-MAPK signaling pathways in endothelial cells . In fibroblasts, only the pka pathway is involved . In HepG2 cells, this compound exhibits a clear and selective anticancer activity supported by a significant anti-migratory capacity .

Biochemical Pathways

The effects of this compound on cell migration involve the PKA and p38-MAPK signaling pathways in endothelial cells . In HepG2 cells, this compound induces cell arrest in the G0/G1 phase, increases the rate of cell apoptosis, and down-regulates the AKT/PI3K signaling pathway .

Result of Action

This compound has been shown to positively affect the behavior of fibroblasts and endothelial cells, potentially promoting cutaneous healing . It enhances the migration of these cells and improves the protein synthesis of fibronectin and laminin in fibroblasts . In HepG2 cells, this compound has a clear and selective anticancer activity, supported by a significant anti-migratory capacity and a significant increase in the expression of HSP-60 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can enhance the activity of this compound. A study showed that the combination of this compound with other compounds exhibited enhanced activity against Leishmania tropica . .

Future Directions

Uvaol has shown promising results in vitro as an anticancer compound, exhibiting anti-proliferative, pro-apoptotic, and antioxidant properties . Future research will focus on testing these bioactive properties of this compound in additional HCC cell lines, with the aim to finally move into in vivo studies .

properties

IUPAC Name

(3S,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,19-20,22-25,31-32H,9-18H2,1-7H3/t19-,20+,22+,23-,24+,25+,27+,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUARCIYIVXVTAE-ZAPOICBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Uvaol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

545-46-0
Record name Uvaol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=545-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uvaol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urs-12-ene-3β,28-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.081
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name UVAOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W599R31ROT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Uvaol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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